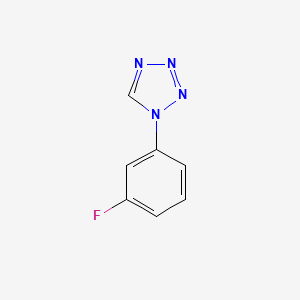

1-(3-Fluorophenyl)tetrazole

Description

Significance of Tetrazole Heterocycles in Advanced Chemical Design

Contextualization within N-Rich Aromatic Systems Research

Tetrazoles are quintessential examples of nitrogen-rich aromatic systems. The high nitrogen content, comprising 80% of the parent molecule's mass, results in a high positive enthalpy of formation and considerable thermal stability. These characteristics are of great interest in the field of energetic materials, where tetrazole-based compounds are explored for applications such as propellants and gas generators for automobile airbags, as they produce non-toxic gases like water and nitrogen upon combustion. wikipedia.org

From a medicinal chemistry perspective, the four nitrogen atoms in the aromatic ring act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This allows tetrazole moieties to participate in various intermolecular interactions with biological targets such as proteins and receptors, a crucial factor in designing new therapeutic agents. ru.nl The tetrazole ring is aromatic, containing 6 π-electrons, which contributes to its stability. researchgate.net

Role of Bioisosterism in Rational Compound Design (General Principles)

Bioisosterism is a fundamental strategy in rational drug design where a part of a molecule is replaced by another group with similar physical or chemical properties to create a new compound with improved biological activity, selectivity, or pharmacokinetic profile.

The tetrazole ring is a classic and widely recognized non-classical bioisostere of the carboxylic acid group. wikipedia.orgcambridgemedchemconsulting.com This substitution is a cornerstone of medicinal chemistry for several reasons. The pKa of the tetrazole N-H proton is around 4.5-4.9, which is very similar to that of a carboxylic acid, meaning it will also be ionized at physiological pH. wikipedia.orgcambridgemedchemconsulting.commdpi.com However, the tetrazolate anion is generally more lipophilic than the corresponding carboxylate, which can enhance properties like membrane permeability. fieldofscience.com This bioisosteric replacement has been successfully applied in numerous approved drugs, including the angiotensin II receptor blocker Losartan. wikipedia.orgcambridgemedchemconsulting.com

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.5 | ~4.5 - 4.9 | wikipedia.orgcambridgemedchemconsulting.commdpi.com |

| General Characteristic | Acidic, hydrophilic | Acidic, more lipophilic than -COOH | fieldofscience.com |

| Common Role | Hydrogen bond donor/acceptor, forms salts | Hydrogen bond donor/acceptor, forms salts | ru.nl |

Research Rationale for Fluorine Substitution in Aromatic Heterocycles

Influence on Electronic and Steric Parameters for Research Applications

The rationale for using fluorine as a substituent stems from its unique atomic properties when compared to hydrogen.

Electronic Effects: Fluorine is the most electronegative element on the Pauling scale (4.0), significantly higher than hydrogen (2.1-2.2). libretexts.orgwisc.edu This high electronegativity imparts a strong electron-withdrawing inductive effect on the aromatic ring to which it is attached. This effect can lower the pKa of nearby acidic or basic centers, enhance metabolic stability by strengthening the C-F bond against enzymatic cleavage, and alter the electron density (quadrupole moment) of the aromatic ring, which can influence molecular interactions.

| Property | Hydrogen (H) | Fluorine (F) | Reference |

|---|---|---|---|

| Van der Waals Radius (Å) | 1.20 | 1.47 | periodictable.com |

| Electronegativity (Pauling Scale) | 2.1 - 2.2 | 4.0 | libretexts.orgwisc.edubrainly.ph |

Modulation of Molecular Interactions in Designed Systems

The introduction of fluorine into a molecule like 1-(3-fluorophenyl)tetrazole can modulate its interactions within a biological system in several ways. The strong C-F bond is polarized, creating a local dipole moment. While organofluorine is a very poor hydrogen bond acceptor, it can participate in other favorable non-covalent interactions.

For instance, the carbon of the C-F bond becomes more electropositive and can engage in favorable orthogonal multipolar interactions with electron-rich groups, such as the carbonyl oxygen of a protein backbone (C–F···C=O). These interactions, though subtle, can significantly enhance ligand binding affinity and specificity. Furthermore, the altered electronic nature of the fluorinated aromatic ring can change its π-π stacking and other non-covalent interactions with aromatic residues in a protein's active site.

Compound Properties

| Identifier | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅FN₄ | cymitquimica.com |

| Molecular Weight | 164.14 g/mol | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-2-1-3-7(4-6)12-5-9-10-11-12/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGBYSLFYOCKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Synthesis of 1 3 Fluorophenyl Tetrazole and Analogues

Established Synthetic Pathways for 1-Aryl-Substituted Tetrazoles

The synthesis of 1-aryl-substituted tetrazoles is well-established in organic chemistry, with several reliable methods being commonly employed. A prevalent strategy involves a three-component reaction, which couples an aryl amine, an orthoformate, and an azide (B81097) source. uq.edu.aursc.orgnih.gov This approach is valued for its directness in establishing the desired N-1 substitution pattern. For instance, various 1-substituted-1H-1,2,3,4-tetrazoles can be prepared from assorted aryl amines, sodium azide, and triethyl orthoformate. acs.org An alternative, azide-free route involves the reaction of an aryl diazonium salt with diformylhydrazine, which offers a safer and more environmentally friendly pathway under aqueous conditions. rsc.org

Cycloaddition Reactions (e.g., Nitrile-Azide Cycloaddition)

The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and direct method for forming the tetrazole ring. nih.govacs.orgresearchgate.net This 1,3-dipolar cycloaddition is a cornerstone of tetrazole synthesis, though the precise mechanism can vary depending on the nature of the azide species (e.g., organic azide vs. azide anion). acs.org The reaction typically involves heating a nitrile with an azide salt, such as sodium azide, to produce the corresponding tetrazole. acs.org The scope of nitriles that can be used in this reaction is very broad. acs.org

Computational studies using density functional theory (DFT) have suggested a mechanism involving a nitrile activation step that leads to an imidoyl azide, which then cyclizes to form the tetrazole. acs.org The energy barrier for this reaction is influenced by the electronic properties of the substituent on the nitrile, with electron-withdrawing groups generally lowering the barrier. acs.org

Strategies for N-Substitution Control in Tetrazole Synthesis

A significant challenge in tetrazole synthesis is controlling the regioselectivity of N-substitution. The alkylation of 5-substituted tetrazoles often yields a mixture of 1,5- and 2,5-disubstituted regioisomers because the tetrazolate anion is an ambident nucleophile. nanomedicine-rj.com The ratio of these isomers can be influenced by factors such as the solvent, the nature of the electrophile, and the electronic and steric properties of the substituent at the C-5 position. nanomedicine-rj.com

To achieve regioselective synthesis of 1-aryl-substituted tetrazoles, methods that build the ring from a pre-functionalized nitrogen precursor are preferred. The one-step condensation of an appropriately substituted aniline (B41778) with reagents like triethyl orthoformate and sodium azide is a highly effective strategy. nih.gov This approach directly installs the aryl group at the N-1 position, circumventing the issue of isomeric mixtures. For example, this method has been used to efficiently generate 1-aryl substituted tetrazole intermediates, which can then be further functionalized at the C-5 position. nih.gov Another regioselective method is the reaction of an aryl diazonium salt with diformylhydrazine, which also directly yields the 1-aryl-1H-tetrazole. rsc.org

Innovative Synthetic Methodologies

Recent advancements in synthetic chemistry have introduced novel and more efficient methods for constructing tetrazole rings, moving towards greener and more atom-economical processes. benthamdirect.com These innovations include the use of multicomponent reactions, advanced catalytic systems, and energy sources like microwave irradiation to accelerate reactions. bohrium.comtandfonline.com

Multicomponent Reactions (MCRs) for Tetrazole Scaffolds

Multicomponent reactions (MCRs), where more than two starting materials react in a single operation to form a product containing parts of all reactants, offer a powerful and efficient route to complex tetrazole scaffolds. nih.govnih.gov The Ugi tetrazole four-component reaction (UT-4CR) is a classic example, combining an isocyanide, an oxo-component (aldehyde or ketone), an amine, and hydrazoic acid (HN₃) to produce α-aminomethyl tetrazoles. acs.org This reaction is highly versatile due to the broad range of compatible starting materials. acs.org MCRs are advantageous for their convergence, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. nih.govnih.gov Another important MCR is the Passerini three-component reaction, which can be adapted to produce α-hydroxymethyl tetrazoles. acs.org

Catalytic Approaches and Mechanistic Considerations in Synthesis

The development of novel catalysts has significantly improved the synthesis of tetrazoles, allowing for milder reaction conditions, shorter reaction times, and higher yields. bohrium.com Both homogeneous and heterogeneous catalysts have been successfully employed.

Catalytic Systems for Tetrazole Synthesis

| Catalyst Type | Example Catalyst | Reaction Promoted | Key Advantages & Mechanistic Notes |

| Homogeneous | Cobalt(II) complex with a tetradentate ligand nih.govacs.org | [3+2] cycloaddition of NaN₃ to organonitriles | Efficient catalysis under homogeneous conditions. Mechanistic studies show the intermediacy of a catalytically active cobalt(II) diazido complex. nih.govacs.org |

| Homogeneous | Lewis Acids (e.g., Zn salts, Al salts) organic-chemistry.org | [3+2] azide-nitrile cycloaddition | Rate enhancement is achieved through activation of the nitrile group, leading to an open-chain intermediate before cyclization. organic-chemistry.org |

| Organocatalyst | 5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide (in situ generated) organic-chemistry.org | [3+2] cycloaddition of NaN₃ with organic nitriles | Offers a metal-free, low-toxicity alternative. The catalyst activates the nitrile substrate, showing high reactivity under microwave heating. organic-chemistry.org |

| Heterogeneous | Nanomagnetic Cu(OAc)₂ composite tandfonline.com | One-pot, three-component synthesis of 5-substituted 1H-tetrazoles | Green and reusable catalyst, effective under microwave irradiation, reduces reaction time. The Cu center activates the aldehyde. tandfonline.com |

| Heterogeneous | Silver/Sodium Borosilicate Nanocomposite acs.org | Three-component synthesis of 1-substituted tetrazoles | Thermally stable, recyclable, and operates under solvent-free conditions. acs.org |

| Solvent System | DMSO and Ionic Liquid (bbim)Br uq.edu.au | Condensation of amines, triethyl orthoformate, and NaN₃ | The synergy between the high polarity of DMSO and the Brønsted acidity of the ionic liquid allows the reaction to proceed rapidly at ambient temperature. uq.edu.au |

Mechanistic investigations have been crucial in understanding and optimizing these catalytic systems. For the metal-catalyzed [3+2] cycloaddition, it is proposed that the reaction involves the initial coordination of either the azide or the nitrile to the metal center, which activates the nitrile for the subsequent cycloaddition. nih.govacs.org

Precursor Design and Functionalization Strategies for Fluorophenyl Tetrazoles

The synthesis of specifically substituted analogues like 1-(3-Fluorophenyl)tetrazole relies on the careful design of precursors and the application of targeted functionalization strategies.

The most direct approach to synthesizing this compound involves using 3-fluoroaniline (B1664137) as the starting precursor. This aniline can be subjected to a one-pot, three-component reaction with triethyl orthoformate and sodium azide to directly yield the target N-1 substituted product. nih.gov This strategy has been successfully applied to synthesize a variety of complex fluorinated aryl tetrazoles, such as 1-(4-chloro-3-fluoro-2-iodophenyl)-1H-tetrazole from its corresponding aniline. rsc.org An alternative precursor design involves starting with a fluorinated benzonitrile, such as 2-fluorobenzonitrile, to synthesize the corresponding 5-(fluorophenyl)-1H-tetrazole via cycloaddition with sodium azide. tandfonline.com

Once the core tetrazole ring is formed, further diversity can be introduced through functionalization. A key strategy for modifying the tetrazole ring at the C-5 position is through directed C-H metalation. nih.govacs.org This involves protecting the N-1 position of the tetrazole ring and then using a strong base, such as a turbo Grignard reagent, to deprotonate the C-5 position. acs.org The resulting organometallic intermediate is more stable than lithiated tetrazoles, which can be prone to ring-opening. nih.govacs.org This stable intermediate can then react with a variety of electrophiles (e.g., aldehydes, ketones, iodine) to install new functional groups, which can be followed by deprotection of the N-1 position. acs.org This approach provides a versatile pathway to a wide range of C-5 functionalized 1-aryl tetrazole analogues.

Advanced Spectroscopic and Structural Characterization in Research Paradigms

High-Resolution NMR Spectroscopy for Isomeric Differentiation and Tautomerism Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(3-Fluorophenyl)tetrazole and its derivatives. It provides detailed information about the molecular structure, enabling the differentiation between isomers and the investigation of tautomeric equilibria. The complexity of heterocyclic compounds often requires advanced 1D and 2D NMR techniques for complete structural assignment. ipb.pt

In the context of tetrazoles, NMR is crucial for distinguishing between different tautomeric forms. researchgate.net For instance, in substituted tetrazoles, the equilibrium between 1H- and 2H-tautomers can be studied. While some tetrazoles exist as a mixture of tautomers in solution, others may favor a specific form due to electronic or steric effects of the substituents. researchgate.net For example, the 2H tautomer of 5-(3-Aminophenyl)tetrazole is stabilized by intramolecular hydrogen bonding, a feature not present in 5-(pyridyl)tetrazoles which predominantly exist in the 1H form. The chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra provide critical data for identifying the predominant tautomer.

Furthermore, ¹⁹F NMR spectroscopy is particularly valuable for fluorinated compounds like this compound. The fluorine chemical shifts and coupling patterns can offer insights into the electronic environment of the fluorophenyl ring and help in confirming the substitution pattern. In studies of related fluorophenyltetrazoles, ¹⁹F NMR has been used to follow the progress of photochemical reactions and identify different products formed. psu.edu

NMR spectroscopy is a powerful technique for determining the regioisomeric purity of synthesized tetrazole compounds. When synthesizing 1-substituted tetrazoles, there is often the possibility of forming the 2-substituted isomer as a byproduct. High-resolution ¹H and ¹³C NMR can effectively distinguish between these regioisomers based on the distinct chemical shifts of the tetrazole ring protons and carbons.

The N-alkylation of tetrazoles introduces further complexity, and NMR is essential for characterizing the resulting products. For instance, in the synthesis of 1,5-disubstituted tetrazoles, NMR is used to confirm the position of the alkyl group on the tetrazole ring. The chemical shifts of the substituent and the tetrazole ring atoms are sensitive to the point of attachment. In the characterization of ethyl 1-(2-fluorophenyl)-1H-tetrazole-5-carboxylate, ¹H NMR was used to confirm the structure. nih.gov Similarly, for compounds like 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole, NMR analysis is fundamental to verify the final structure after cyclization and deamination steps. mdpi.com

The following table provides an example of ¹H NMR data for a related fluorophenyltetrazole derivative, highlighting the chemical shifts used for structural confirmation.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | Reference |

| Ethyl 1-(2-fluorophenyl)-1H-tetrazole-5-carboxylate | CDCl₃ | 7.63 (1H, m) | nih.gov |

This data is crucial for confirming the successful synthesis of the desired regioisomer and for assessing the purity of the compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular mass of this compound and for studying its fragmentation pathways. Various ionization techniques can be employed, with electrospray ionization (ESI) and electron ionization (EI) being common. ESI-MS is often used for its soft ionization nature, which typically keeps the molecule intact and allows for the observation of the molecular ion peak, confirming the molecular weight. For instance, ESI-MS has been used to identify the molecular ion of related tetrazole derivatives, often as [M+H]⁺ or [M-H]⁻ ions. semanticscholar.orglifesciencesite.com

Tandem mass spectrometry (MS/MS) provides deeper insights into the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation patterns of tetrazoles are highly dependent on the nature of the substituents and the ionization method used. researchgate.net Studies on 5-substituted 1H-tetrazoles have shown characteristic fragmentation behaviors. In positive ion mode, a common fragmentation pathway involves the elimination of a hydrazoic acid molecule (HN₃). lifesciencesite.com In negative ion mode, the loss of a nitrogen molecule (N₂) is frequently observed. lifesciencesite.com These characteristic losses are instrumental in identifying the tetrazole moiety within a molecule.

For example, the mass spectrum of 5-(4-Fluorophenyl)-1H-tetrazole shows a molecular ion at m/z 164.1 and prominent fragment ions corresponding to losses of N₂ and other fragments. semanticscholar.org

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through extensive fragmentation of the analyte molecule. The fragmentation patterns observed in the EI-MS spectra of tetrazoles are often complex and can be correlated with the molecule's photochemical fragmentation pathways. researchgate.net

For 1-aryl-tetrazoles, the fragmentation is significantly influenced by the substituents on the aryl ring. researchgate.net A common fragmentation pathway for 5-substituted tetrazoles under electron impact is the loss of N₂. lifesciencesite.com Another significant fragmentation involves the extrusion of N₃. For some 1,5-disubstituted tetrazoles, fragmentation can occur through the elimination of CHN₂ or N₃, and also through the loss of N₂ or CHN. researchgate.net

The study of halogen-substituted phenylpropenoates by EI-MS has shown that the position of the halogen on the phenyl ring affects the fragmentation, with ortho-substituted compounds showing a distinct loss of the halogen. nih.gov This suggests that the fragmentation of this compound under EI-MS would also be influenced by the position of the fluorine atom.

The fragmentation of related 5-allyloxy-1-aryl-tetrazoles in EI-MS results in several common final species, including arylisocyanates, arylazides, and arylnitrenes. researchgate.net This indicates that the fragmentation of this compound could proceed through multiple pathways, leading to a variety of fragment ions that can be used to confirm its structure.

X-ray Crystallography for Solid-State Molecular Architecture

For a derivative, 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, X-ray crystallography revealed that the molecule is non-planar. iucr.orgnih.gov The study of another related compound, 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, showed that it crystallizes in the monoclinic crystal system. scirp.org Such studies provide foundational data for understanding structure-property relationships.

The conformation of this compound, specifically the rotational orientation of the fluorophenyl ring relative to the tetrazole ring, is defined by the dihedral angle. X-ray crystallographic data provides precise values for these angles in the solid state. For instance, in the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the dihedral angle between the mean planes of the tetrazole and benzene (B151609) rings is 59.94 (8)°. iucr.orgnih.gov In another case involving a 3-o-fluorophenyl triazolothiadiazole derivative, the dihedral angle between the 1,2,4-triazole (B32235) and benzene rings was found to be 25.5°. researchgate.net

The conformational preference of aryl-heterocyclic systems is a balance of steric and electronic effects. nih.gov For fluorinated ethers, for example, ArOCF₂H compounds exhibit no strong orientational preference, with dihedral angles ranging from 0° to 50°, allowing them to adapt their conformation for optimal interactions. rsc.org Computational studies on biaryl tetrazoles have also been used to calculate torsional energy profiles and understand conformational energetics. nih.gov The analysis of 1,5-disubstituted tetrazoles has shown a preference for a synperiplanar conformation. acs.org These findings highlight the importance of the dihedral angle in defining the molecule's shape and potential interactions.

The following table summarizes dihedral angle data from related fluorophenyl heterocyclic compounds:

| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) | Reference |

| 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione | Tetrazole and Benzene | 59.94 (8) | iucr.orgnih.gov |

| 3-o-Fluorophenyl-6-(4-decarboxydehydroabietyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole | 1,2,4-Triazole and Benzene | 25.5 | researchgate.net |

| 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde | Fluorophenyl and Biphenyl | 21.51 (7) | scirp.org |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and other weaker forces. mdpi.com These interactions dictate the supramolecular architecture of the solid state.

In the crystal structure of 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione, the molecules are linked by N—H⋯S hydrogen bonds, forming centrosymmetric dimers. iucr.orgnih.gov These dimers are further organized into layers by offset face-to-face π-π stacking interactions between the benzene rings. iucr.orgnih.gov Hirshfeld surface analysis of this compound revealed that the most significant contributions to the surface contacts arise from N⋯H/H⋯N (21.9%), S⋯H/H⋯S (21.1%), H⋯H (14.6%), F⋯H/H⋯F (11.8%), and C⋯H/H⋯C (9.5%) interactions. iucr.org

In other related heterocyclic structures, a variety of packing motifs are observed. For example, some crystal structures are stabilized by C—H⋯F hydrogen bonds, which can form inversion dimers or chains. nih.goviucr.org C—H⋯π interactions are also common, linking molecules into chains or layers. nih.goviucr.org In the crystal of 2'-[1-(2-Fluoro-Phenyl)-1H-tetrazol-5-Yl]-4-Methoxy-Biphenyl-2-Carbaldehyde, the molecules are connected by C---H...O and C---H...F hydrogen bonds, and the structure is further stabilized by π...π and C---O...π interactions. scirp.org The analysis of a selective COX-2 inhibitor, a triazole derivative, also highlighted the importance of various noncovalent interactions, including C–H···N, C–H···S, C–H···π, and C–H···F hydrogen bonds, in its crystal packing. acs.org

These examples demonstrate the diverse ways in which intermolecular forces direct the assembly of fluorophenyl-substituted heterocyclic compounds in the solid state, leading to complex and varied supramolecular structures.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Detailed Research Findings

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent parts: the 3-fluorophenyl group and the tetrazole ring. While a definitive and exhaustive analysis of this compound's spectrum is not extensively reported, data from structurally analogous compounds, such as other substituted phenyl-tetrazoles, provide a strong basis for the assignment of its characteristic vibrational frequencies.

The high-frequency region of the spectrum is typically dominated by C-H stretching vibrations of the aromatic ring. For the 3-fluorophenyl group, these aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

The mid-frequency region of the spectrum is particularly informative, containing the characteristic vibrations of the tetrazole ring and the carbon-carbon and carbon-fluorine bonds of the phenyl ring. The tetrazole ring itself is characterized by a complex series of stretching and bending vibrations. The C=N and N=N stretching vibrations within the tetrazole ring are expected in the 1400-1650 cm⁻¹ range. researchgate.net Furthermore, various stretching and bending modes of the tetrazole ring are reported to appear in the 900-1400 cm⁻¹ region. For instance, in a closely related compound, 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole, vibrations attributed to the tetrazole ring are observed at 1109 cm⁻¹ and 1134 cm⁻¹. researchgate.net

The presence of the C-F bond from the fluorophenyl group gives rise to a strong absorption band, typically found in the 1000-1300 cm⁻¹ range. The C-N stretching vibration, linking the phenyl ring to the tetrazole ring, is also anticipated in the fingerprint region, generally between 1000-1200 cm⁻¹. researchgate.net

The lower frequency "fingerprint" region (below 1000 cm⁻¹) contains a wealth of information from various bending and deformation modes of the entire molecule, including out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern on the phenyl ring.

A representative compilation of the expected vibrational frequencies for this compound, based on data from analogous compounds, is presented in the table below.

Interactive Data Table: Vibrational Frequencies of this compound and Related Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported Frequencies in Analogous Compounds (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | 3075 | rsc.org |

| C=N Stretch (Tetrazole Ring) | 1500 - 1650 | 1611, 1601 | rsc.orgrsc.org |

| N=N Stretch (Tetrazole Ring) | 1400 - 1500 | 1446, 1457 | rsc.orgrsc.org |

| Aromatic C=C Stretch | 1400 - 1600 | 1489, 1595 | rsc.org |

| C-F Stretch | 1000 - 1300 | 1164 | rsc.org |

| Tetrazole Ring Vibrations | 900 - 1400 | 1109, 1134, 1281, 1051 | researchgate.netrsc.orgrsc.org |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | 722, 822 | rsc.org |

Theoretical and Computational Chemistry Investigations of 1 3 Fluorophenyl Tetrazole

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a static, single-molecule state, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This allows for the exploration of conformational flexibility and the nature of intermolecular interactions in a more dynamic context, such as in a solution or a biological environment. nih.gov

An MD simulation involves calculating the forces between atoms and using them to solve Newton's equations of motion, generating a trajectory of atomic positions over time. nih.gov Analysis of this trajectory reveals key insights:

Conformational Analysis : By tracking the Root-Mean-Square Deviation (RMSD) of the molecule's backbone from its initial structure, one can assess its stability and conformational changes over the simulation time. nih.gov

Flexibility : The Root-Mean-Square Fluctuation (RMSF) is calculated for each atom or residue to identify the most flexible and rigid regions of the molecule. nih.gov For 1-(3-Fluorophenyl)tetrazole, this could reveal the degree of rotational freedom between the phenyl and tetrazole rings.

Intermolecular Interactions : MD simulations can explicitly model interactions between the molecule and its surroundings (e.g., solvent molecules or a protein receptor). This allows for the detailed study of hydrogen bonds, van der Waals forces, and electrostatic interactions, including their duration and geometry. nih.govresearchgate.net

Table 3: Key Analyses from Molecular Dynamics Simulations

| Analysis Type | Metric/Technique | Information Gained |

| Structural Stability | Root-Mean-Square Deviation (RMSD) | Assesses how much the structure deviates from a reference, indicating stability or major conformational shifts. nih.gov |

| Atomic Flexibility | Root-Mean-Square Fluctuation (RMSF) | Identifies flexible and rigid parts of the molecule. nih.gov |

| Dominant Conformations | Cluster Analysis | Groups similar structures from the trajectory to identify the most populated conformational states. nih.gov |

| Interaction Analysis | Distance/Angle Monitoring | Characterizes specific intermolecular interactions, like hydrogen bonds, over time. nih.gov |

In Silico Modeling for Structure-Activity Relationship (SAR) Derivation (Methodological Focus)

In silico modeling uses computational methods to correlate a molecule's structural features with its biological or chemical activity. This approach, known as Structure-Activity Relationship (SAR) analysis, is crucial in medicinal chemistry for designing more potent and selective compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein receptor. nih.gov This method provides mechanistic insights by identifying key intermolecular interactions that stabilize the ligand-receptor complex. nih.gov

While specific docking studies for this compound are not widely published, research on the closely related compound 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole provides a strong model for the types of interactions it might form. fiocruz.br In docking studies with phosphodiesterase-3 (PDE-3), this compound demonstrated a series of specific interactions within the enzyme's active site. fiocruz.br The docking analysis suggested that the tetrazole ring's nitrogen atoms are capable of forming hydrogen bonds, while the fluorophenyl group engages in other crucial contacts. fiocruz.br

Table 4: Predicted Interactions for a this compound-Containing Ligand with PDE-3

| Interacting Ligand Moiety | Target Residue | Interaction Type | Significance |

| Fluorine Atom | Gln988 | Hydrogen Bond | Anchors the fluorophenyl ring in a specific pocket. fiocruz.br |

| Phenyl Ring | Phe991 | π-Stacking | Stabilizes the ligand through non-covalent aromatic interactions. fiocruz.br |

| Tetrazole Ring Nitrogens | Asp744, Asn939 | Hydrogen Bonds | Provides key anchor points for the heterocyclic portion of the ligand. fiocruz.br |

Data based on the docking of 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole. fiocruz.br

This type of analysis is fundamental to SAR, as it explains how modifications to the chemical structure—for example, changing the position of the fluorine atom or altering the heterocyclic core—could impact binding affinity and, consequently, biological activity.

For example, studies on the related compound 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole have used experimental data to build a mechanistic hypothesis for its antinociceptive effects. nih.gov The findings suggest a complex mechanism involving the modulation of Acid-Sensing Ion Channels (ASICs) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which is influenced by the opioid and ATP-sensitive potassium (KATP) pathways. nih.gov

The process of building such a predictive model involves several steps:

Target Identification : Identifying potential biological targets through literature analysis, bioinformatics, or inverse docking screens.

Interaction Modeling : Using molecular docking to confirm binding and identify key interactions with the proposed targets (as in section 4.3.1). fiocruz.br

Pathway Analysis : Placing the ligand-target interaction into the context of known biological signaling pathways to predict downstream effects.

Hypothesis Generation : Formulating a testable hypothesis about the molecule's mechanism of action. For instance, docking results showing strong binding to PDE-3 suggest a mechanism involving vasodilation through the modulation of cyclic nucleotide levels. fiocruz.br

These predictive models serve as powerful guides for subsequent experimental validation, streamlining the process of drug discovery and development.

Computational Studies on Reaction Mechanisms and Transition States of this compound

Computational chemistry provides a powerful lens for examining the reaction mechanisms and transition states of molecules like this compound at an atomic level. rsc.org Through the use of various electronic structure calculation methods, researchers can systematically explore potential energy surfaces, identify intermediate structures, and elucidate the energetic barriers associated with different reaction pathways. These theoretical investigations are crucial for understanding the molecule's stability and reactivity under different conditions, such as heat and light.

Analysis of Thermal Decomposition Pathways

The thermal decomposition of phenyl-substituted tetrazoles has been a subject of both experimental and theoretical investigation. researchgate.net For 1-substituted tetrazoles, computational studies, often employing density functional theory (DFT) methods such as B3LYP with basis sets like cc-pVDZ, are used to model the decomposition process. researchgate.net

The prevailing mechanism suggested for the thermal decomposition of 1,5-disubstituted tetrazoles involves a ring-opening step to form an azidoazomethine intermediate. researchgate.net This intermediate subsequently eliminates a molecule of nitrogen (N₂) to produce a nitrene. The nitrene then undergoes rearrangement to form a more stable carbodiimide. researchgate.net This pathway is a significant route for the decomposition of this class of tetrazoles. researchgate.net

Experimental techniques such as Thermogravimetry–Differential Thermal Analysis (TG-DTA) and Differential Scanning Calorimetry (DSC) are often used in conjunction with computational studies to characterize the thermal behavior of these compounds. researchgate.net For a series of phenyl tetrazoles, exothermic decomposition has been observed to occur in the temperature range of 190–240 °C. researchgate.net The primary products of this decomposition are typically molecular nitrogen and the corresponding isonitrile, as confirmed by mass loss data and IR spectroscopy of the residue. researchgate.net

Table 1: Theoretical and Experimental Data for Phenyl Tetrazole Decomposition

This table presents data for related phenyl tetrazole compounds to illustrate the typical findings in these studies. Specific data for this compound is not available in the provided search results.

| Compound | Decomposition Temperature (°C) | Primary Products | Computational Method |

| 1-phenyl-1H-tetrazole | 190-240 | N₂, Isonitrile | B3LYP/cc-pVDZ |

| 1(2-chlorophenyl)-1H-tetrazole | 190-240 | N₂, Isonitrile | B3LYP/cc-pVDZ |

| 1(4-chlorophenyl)-1H-tetrazole | 190-240 | N₂, Isonitrile | B3LYP/cc-pVDZ |

| 1(4-hydroxyphenyl)-1H-tetrazole | 190-240 | N₂, Isonitrile | B3LYP/cc-pVDZ |

Light-Induced Reaction Mechanisms

The photochemical reactivity of aryl-substituted tetrazoles is another area of significant interest, with computational studies playing a key role in elucidating the underlying mechanisms. rsc.org Upon absorption of ultraviolet light, tetrazole derivatives can undergo a 1,3-dipolar cycloaddition reaction. rsc.orgnih.gov

Theoretical investigations using methods like MS-CASPT2, CASSCF, and DFT have been employed to study the light-induced reactions of similar compounds, such as 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole. rsc.orgrsc.org These studies reveal that upon photoexcitation to the S₁ excited state, the tetrazole ring becomes highly energetic. rsc.org This leads to the sequential cleavage of the N2–N3 and N4–C5 bonds, resulting in the elimination of a nitrogen molecule. rsc.org

This process generates a highly reactive, short-lived 1,3-nitrile imine intermediate. nih.gov This intermediate is a key species that can then react with a suitable dipolarophile, such as an alkene, in a [3+2] cycloaddition reaction to form new heterocyclic structures, like pyrazolines. nih.govresearchgate.net The entire process, from photoexcitation to the formation of the final product, is often very efficient due to the high energy of the excited state and the relatively low energy barriers for the subsequent reaction steps. rsc.orgrsc.org

The activation wavelength for this photochemical process can be influenced by the nature of the substituents on the phenyl ring. nih.gov While specific computational data for this compound is not detailed in the search results, the general mechanism of photo-induced nitrile imine formation is a well-established pathway for this class of compounds. nih.gov

Table 2: Key Steps in the Light-Induced Reaction of Aryl Tetrazoles

This table outlines the general mechanism derived from studies on related fluorophenyl tetrazoles.

| Step | Description | Intermediate/Product | Computational Methods Used |

| 1. Photoexcitation | Absorption of UV light promotes the tetrazole to an excited state (S₁). | Excited Tetrazole | MS-CASPT2, CASSCF, DFT |

| 2. Ring Opening & N₂ Elimination | Cleavage of N-N and N-C bonds in the tetrazole ring, releasing N₂. | 1,3-Nitrile Imine | MS-CASPT2, CASSCF, DFT |

| 3. Cycloaddition | The nitrile imine intermediate reacts with a dipolarophile. | Pyrazoline (or other cycloadduct) | DFT |

Research on the Reactivity and Reaction Mechanisms of 1 3 Fluorophenyl Tetrazole Derivatives

Thermal and Photochemical Reactivity Studies

1-Aryl-substituted tetrazoles, including the 3-fluorophenyl derivative, are known to undergo significant transformations when subjected to heat or ultraviolet radiation. These reactions are primarily driven by the inherent instability of the tetrazole ring, which can lead to the extrusion of molecular nitrogen. nih.govmdpi.compsu.edu

Photolysis of tetrazole derivatives in solution can be a selective synthetic method. nih.gov The choice of solvent and reaction conditions can influence the photofragmentation process to yield specific products. nih.gov For instance, studies on 1-(4-fluorophenyl)-5-(2-halogenophenyl)tetrazoles showed that photolysis leads to a competition between two main pathways: cleavage of the carbon-halogen bond resulting in cyclization, and cleavage of the tetrazole ring with nitrogen loss, which forms a benzimidazole (B57391) derivative. psu.edu

Theoretical studies on related compounds, like 1-phenyl-4-allyl-tetrazol-5-one, indicate that the photodegradation mechanism involves the formation of a triplet biradical intermediate following the photoextrusion of molecular nitrogen. uc.pt This is often followed by intramolecular rearrangements to yield stable products. uc.pt

The most prominent thermal and photochemical reaction of tetrazoles is the elimination of a stable dinitrogen molecule (N₂). nih.govuc.pt This process typically generates highly reactive intermediates.

Thermal Decomposition: Thermolysis of 1-aryltetrazoles can lead to the formation of nitrilimines. This occurs through a ring-opening to an imidoyl azide (B81097), which then loses N₂. These nitrilimine intermediates are 1,3-dipoles and can be trapped by various dipolarophiles in cycloaddition reactions.

Photochemical Decomposition: Photolysis of tetrazoles, often with UV light, also results in N₂ extrusion. mdpi.com Depending on the substituents and reaction conditions, this can lead to various intermediates. Theoretical investigations on 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole (an isomer of 1-phenyltetrazole) upon UV excitation show that the molecule breaks N2–N3 and N4–C5 bonds sequentially in the excited state, ultimately releasing a nitrogen molecule. nih.govrsc.orgrsc.org This process generates a reactive nitrilimine intermediate, in this case, ((4-fluorophenyl)diazen-1-ium-1-ylidene)(phenyl)methanide. nih.govrsc.orgrsc.org This intermediate can then undergo further reactions, such as cycloadditions. nih.govrsc.orgrsc.orgresearchgate.net

The fragmentation pathways are highly dependent on the substituents present on both the phenyl and tetrazole rings. researchgate.net Mass spectrometry studies of similar 5-allyloxy-1-aryl-tetrazoles show multiple fragmentation patterns, often yielding common species like arylisocyanates and arylazides. researchgate.netmdpi.com

| Reaction Type | Conditions | Primary Intermediate | Key Outcome |

| Thermal | Heating | Nitrilimine | Loss of N₂, Formation of 1,3-dipole |

| Photochemical | UV Irradiation | Nitrilimine, Biradicals | Loss of N₂, Formation of various reactive species |

Functional Group Transformations on the Tetrazole Ring and Fluorophenyl Moiety

The 1-(3-fluorophenyl)tetrazole scaffold allows for chemical modifications on both the tetrazole and the fluorophenyl parts of the molecule.

On the Tetrazole Ring: The proton at the C5 position of N-substituted tetrazoles can be removed by a strong base like n-butyllithium (nBuLi). mdpi.com The resulting lithiated species is a potent nucleophile and can react with various electrophiles (e.g., aldehydes, ketones) to introduce new substituents at the 5-position. mdpi.com

On the Fluorophenyl Moiety: The fluorophenyl ring can undergo typical aromatic reactions. The fluorine atom and the tetrazole ring act as directing groups in electrophilic substitution reactions. Nucleophilic aromatic substitution, replacing the fluorine atom, is also a possibility under specific conditions, although it generally requires strong activation by electron-withdrawing groups.

A common method to introduce functionality is to start from a precursor and build the tetrazole ring. For example, 5-substituted 1H-tetrazoles can be synthesized from various nitriles via a [3+2] cycloaddition with sodium azide. mdpi.comnih.gov This allows for the introduction of a functionalized phenyl group from the corresponding benzonitrile.

Cycloaddition and Rearrangement Reactions (e.g., Isomerization)

The reactive intermediates generated from this compound are key to its cycloaddition reactivity.

1,3-Dipolar Cycloaddition: As mentioned, thermolysis or photolysis generates nitrilimines. These 1,3-dipoles readily undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes. researchgate.net This is a powerful method for constructing five-membered heterocyclic rings. For instance, the photochemically generated nitrilimine from a fluorophenyl-phenyl-tetrazole has been shown to react with naphthoquinone in a [3+2] cycloaddition to form pyrazole-fused quinones. nih.govrsc.orgrsc.org

Rearrangement Reactions: 1-substituted-5-aminotetrazoles can undergo a Dimroth-type rearrangement, which involves isomerization. researchgate.net This rearrangement is thermodynamically controlled and proceeds through the opening of the tetrazole ring to an intermediate that can then re-cyclize. researchgate.net The equilibrium position is influenced by the electronic nature of the substituents. researchgate.net Additionally, certain 5-allyloxy-1-aryl-tetrazoles are known to undergo a thermal [3,3']-sigmatropic rearrangement to the more stable 4-allyl-1-aryl-tetrazol-5-ones. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions

Both the tetrazole ring and the fluorophenyl ring can participate in substitution reactions.

Electrophilic Substitution: The fluorophenyl ring is the primary site for electrophilic aromatic substitution. The fluorine atom is a weak deactivator but directs incoming electrophiles to the ortho and para positions. The N-1 linked tetrazole ring is generally considered an electron-withdrawing group, which deactivates the phenyl ring and primarily directs substitution to the meta position relative to its point of attachment. The interplay of these two substituents determines the regioselectivity of reactions like nitration or halogenation.

Nucleophilic Substitution: The nitrogen atoms in the tetrazole ring possess lone pairs of electrons and can act as nucleophiles, reacting with electrophiles. smolecule.com Alkylation of the tetrazole ring is a common reaction. For 5-substituted-1H-tetrazoles, alkylation typically occurs in a basic medium and can lead to a mixture of N1 and N2-alkylated regioisomers. mdpi.com The ratio of these isomers is dependent on factors like temperature and the nature of the substituent at the C5 position. mdpi.com Nucleophilic substitution on the fluorophenyl ring, such as replacing the fluorine atom, is generally difficult but can be achieved with potent nucleophiles, especially if the aromatic ring is further activated by other electron-withdrawing groups.

Applications of 1 3 Fluorophenyl Tetrazole in Advanced Medicinal Chemistry Research Mechanism Oriented

Bioisosteric Applications as Carboxylic Acid Analogues in Target Design

In rational drug design, the substitution of a carboxylic acid group with a bioisostere is a common strategy to overcome issues such as poor membrane permeability, rapid metabolism, and unwanted side effects, while retaining the essential binding interactions. vu.edu.aunih.gov The tetrazole ring is a premier bioisostere for the carboxylic acid moiety due to its similar acidity (pKa ≈ 4.5-4.9) and planar geometry, which allows it to mimic the carboxylate anion and engage in similar electrostatic and hydrogen bonding interactions. researchgate.netnih.gov This substitution can lead to improved pharmacokinetic profiles, including enhanced metabolic stability and lipophilicity. beilstein-journals.org

The utility of tetrazoles as carboxylic acid surrogates is a cornerstone of modern medicinal chemistry. vu.edu.auresearchgate.net The 1-substituted tetrazole, such as 1-(3-fluorophenyl)tetrazole, is a neutral entity, in contrast to the acidic 5-substituted tetrazoles. However, it is the 5-substituted tetrazole that directly functions as a non-classical bioisostere of a carboxylic acid, capable of being deprotonated under physiological pH. Despite this, the broader "fluorophenyl-tetrazole" motif is frequently incorporated into drug candidates where the tetrazole ring, often in the 5-substituted position, replaces a key carboxylic acid. nih.gov

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4.0 - 5.0 | ~4.5 - 4.9 | nih.govnih.gov |

| Geometry | Planar | Planar | researchgate.net |

| Hydrogen Bond Acceptors | 2 (Oxygens) | Up to 4 (Nitrogens) | acs.org |

| Metabolic Liability | Can undergo conjugation | Generally more stable | researchgate.netbeilstein-journals.org |

The replacement of a carboxylic acid with a tetrazole ring can profoundly influence a molecule's binding affinity and selectivity through several mechanistic pathways. The tetrazole's four nitrogen atoms can participate in an extensive network of hydrogen bonds with receptor-site residues, a feature that can be more complex than the interactions of a carboxylate group. acs.org For instance, crystal structure analyses have revealed that a tetrazole ring can be almost coplanar with four heavy atoms from a receptor, engaging in hydrogen bonds with distances of 2.7 to 2.8 Å. acs.org

Furthermore, the tetrazole moiety can fundamentally alter the binding mode compared to its carboxylic acid counterpart. In one study comparing a tetrazole and a carboxylic acid analogue binding to a receptor, the tetrazole allowed for the inclusion of a buried water molecule that facilitated several close contacts with the receptor, an interaction not observed with the carboxylic acid. acs.org This ability to structure water molecules within a binding pocket can be a key determinant of binding affinity. The tetrazole can also directly chelate metal ions, such as zinc, in enzyme active sites, replacing a bound water molecule and establishing potent inhibitory interactions. acs.org

The presence of the 3-fluorophenyl group adds another layer of specificity. The fluorine atom is a weak hydrogen bond acceptor and can engage in favorable orthogonal multipolar fluorine-amide or other fluorophilic interactions within a binding pocket. d-nb.info This can confer selectivity for targets that possess such complementary features, guiding the rational design of selective ligands. Research on galectin-3 antagonists, for example, has shown that a 3-fluorophenyl triazolyl moiety engages in face-to-face stacking with an arginine side chain, an interaction that could be mimicked by a fluorophenyl-tetrazole group. d-nb.info

Rational Design of Molecular Probes for Biological Systems

Molecular probes are essential tools for studying biological systems, allowing for the visualization and quantification of specific molecules or the investigation of biological pathways. mdpi.com While this compound itself is a building block, it is incorporated into more complex molecules designed as probes for enzymes and receptors. These probes leverage the compound's core structure to interact with specific biological targets, thereby helping to elucidate their function and mechanism of action.

For instance, a positional isomer, 1-(2-fluorophenyl)tetrazole, has been noted for its ability to inhibit cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition is significant as it can alter the pharmacokinetic profile of co-administered drugs.

A more complex derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM 021), was designed as a potential inhibitor of phosphodiesterase-3 (PDE-3). jst.go.jp Docking studies revealed a strong interaction with the PDE-3 active site. The proposed mechanism involves the modulation of the AC/cAMP and sGC/cGMP pathways. jst.go.jprsc.org Since PDE-3 hydrolyzes both cAMP and cGMP, its inhibition leads to an increase in these second messengers, resulting in effects like vasodilation. jst.go.jprsc.org Studies showed that the vasorelaxant effect induced by this compound was indeed reduced by inhibitors of these pathways, confirming its mechanism of action. jst.go.jp

| Compound/Derivative | Target Enzyme | Mechanism of Interaction | Reference |

|---|---|---|---|

| 1-(2-Fluorophenyl)tetrazole (isomer) | Cytochrome P450 | Direct inhibition, affecting drug metabolism. | |

| 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Phosphodiesterase-3 (PDE-3) | Inhibition of cAMP/cGMP hydrolysis, confirmed by pathway inhibitor studies. | jst.go.jprsc.org |

| 1,3-Oxazine-tetrazole hybrids | Mushroom Tyrosinase | Competitive and reversible inhibition. | researchgate.net |

Derivatives of this compound have been instrumental in designing ligands to investigate receptor binding and function. By creating potent and selective antagonists or agonists, researchers can probe the physiological and pathological roles of specific receptors.

A key example is in the study of the free fatty acid receptor 2 (FFA2), a G protein-coupled receptor implicated in metabolic and inflammatory diseases. nih.gov Researchers performed a bioisosteric replacement of a carboxylic acid with a tetrazole in a known antagonist scaffold. This led to the discovery of high-potency FFA2 antagonists, including a derivative containing a 3-fluorophenyl group, (S)-2-(3-fluorophenyl)-N-(1-phenyl-3-(1H-tetrazol-5-yl)propan-2-yl)acetamide. nih.gov Such compounds serve as molecular probes to block receptor activity and study the consequences, such as the inhibition of propionate-induced neutrophil migration. nih.gov

In another example, the hybrid molecule 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) was used to investigate cardiovascular regulatory mechanisms. Studies showed it induced endothelium-dependent vasorelaxation, an effect that was blocked by inhibitors of nitric oxide synthase (L-NAME) and guanylyl cyclase (ODQ). frontiersin.orgnih.gov This demonstrates that the compound's mechanism involves the activation of the NO/cGMP pathway, providing a tool to study this specific signaling cascade in vascular tissue. frontiersin.orgnih.gov

| Derivative | Target Receptor/System | Finding/Mechanism Investigated | Reference |

|---|---|---|---|

| (S)-2-(3-Fluorophenyl)-N-(1-phenyl-3-(1H-tetrazol-5-yl)propan-2-yl)acetamide | Free Fatty Acid Receptor 2 (FFA2) | Acts as a high-potency antagonist, used to probe the receptor's role in neutrophil function. | nih.gov |

| 5-(1-(3-Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole | Vascular Endothelium Receptors/NO Pathway | Induces endothelium-dependent relaxation via the NO/cGMP pathway, elucidating vasodilation mechanisms. | frontiersin.orgnih.gov |

| Glyceryl C3-[5-(3-fluorophenyl)-tetrazol-2-yl]-Thiogalactosides | Galectin-1 and Galectin-3 | Used to investigate the influence of the tetrazole ring on binding affinity to galectins. | d-nb.info |

Development of Hybrid Pharmacophores for Multitargeting Approaches

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a powerful approach to develop agents with multi-target activity or improved properties. conicet.gov.ar The this compound moiety is a valuable component in the design of such hybrids, aiming to address complex diseases like cancer or infections where hitting multiple targets can be more effective. conicet.gov.aruran.uaresearchgate.net

One example is the synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide, which covalently links the fluorophenyl-tetrazole pharmacophore with a furan-2-carboxamide fragment. This hybridization creates a novel chemical entity with potential for multi-target engagement, such as simultaneous enzyme inhibition and anticancer activity.

The pyrazole-tetrazole derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM 021), is a well-studied hybrid molecule. jst.go.jp It was designed by combining features from known PDE-3 inhibitors. rsc.org Its subsequent evaluation revealed a wide range of biological activities, including vasorelaxant, antihypertensive, analgesic, and anti-inflammatory effects, suggesting that it interacts with multiple targets beyond just PDE-3. jst.go.jpfrontiersin.orgresearchgate.net

Another sophisticated example involves creating hybrids of acs.orgnih.govresearchgate.nettriazino[2,3-c]quinazoline with various heterocyclic thioethers. Although a specific example used a 4-fluorophenyl group, the design principle is directly relevant: 3-(4-fluorophenyl)-6-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)-2H- acs.orgnih.govresearchgate.nettriazino[2,3-c]quinazolin-2-one. uran.ua This strategy combines multiple known bioactive scaffolds to generate novel molecules for screening against various therapeutic targets. uran.ua

Coordination Chemistry Research Involving 1 3 Fluorophenyl Tetrazole

1-(3-Fluorophenyl)tetrazole as a Ligand in Metal-Organic Complexes

Tetrazole derivatives are valuable in coordination chemistry because they can act as ligands for a wide array of metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination compounds. scirp.orgcore.ac.uk The tetrazole ring is a five-membered aromatic system with a high nitrogen content, making it an effective electron donor and capable of forming stable complexes with metal centers. researchgate.net The this compound ligand combines the coordination potential of the tetrazole moiety with the electronic influence of the fluorophenyl group.

The synthesis of coordination compounds involving phenyltetrazole ligands is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent system. Common methods include hydrothermal synthesis and solvothermal synthesis, where reactions are carried out in water or organic solvents at elevated temperatures and pressures. nih.gov For instance, palladium(II) complexes with phenyltetrazole ligands have been prepared by reacting palladium chloride (PdCl₂) with the respective ligand in glacial acetic acid. scielo.br

The characterization of the resulting coordination compounds is crucial to determine their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometry around the metal center. scielo.brrsc.org Spectroscopic techniques are also vital for characterization.

Infrared (IR) Spectroscopy is used to identify the vibrational modes of the ligand and how they change upon coordination to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides information about the chemical environment of the ligand's atoms in the complex. scielo.br

Elemental Analysis is employed to confirm the stoichiometric composition of the synthesized complexes. nih.gov

Table 1: General Synthesis and Characterization of Metal-Phenyltetrazole Complexes

| Parameter | Description | Examples |

|---|---|---|

| Synthesis Method | Reaction of a metal salt with a phenyltetrazole ligand. | Hydrothermal Synthesis, Solvothermal Reaction in Acetic Acid or DMF/Methanol. nih.govscielo.br |

| Metal Precursors | Typically metal salts like sulfates or chlorides. | Co(II)SO₄, PdCl₂, Zn(II) salts. researchgate.netnih.govscielo.br |

| Characterization | Techniques used to determine structure and composition. | Single-Crystal X-ray Diffraction, IR Spectroscopy, NMR Spectroscopy, Elemental Analysis. scielo.brnih.gov |

The tetrazole ring offers multiple potential donor atoms (N1, N2, N3, N4) for coordination to a metal center. The specific coordination mode depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. Phenyltetrazole ligands can bind to metal ions in several ways:

Monodentate Coordination: The ligand binds to a single metal ion through one of its nitrogen atoms. For example, in a palladium(II) complex, a phenyltetrazole ligand was found to coordinate in a monodentate fashion through a Pd-N1 sigma-bond. scielo.br

Bridging Coordination: The ligand links two or more metal centers, utilizing different nitrogen atoms. For example, in a zinc complex with a bis-tetrazole ligand, the tetrazolate termini bond through N1 and N3 donors, linking the zinc centers into a three-dimensional structure. nih.gov

Self-Assembly Processes and Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of molecules that are held together by non-covalent intermolecular forces. mdpi.com The self-assembly of these molecules into larger, well-defined structures is a key principle in this field. beilstein-journals.org For ligands like this compound, self-assembly processes are driven by a combination of metal-ligand coordination bonds and weaker, non-covalent interactions.

These interactions dictate the final supramolecular architecture of the crystalline material. Research on related fluorinated and non-fluorinated phenyl-heterocyclic compounds has identified several key interactions that contribute to crystal packing and stability:

Hydrogen Bonds: These are among the most important interactions, often involving the nitrogen atoms of the tetrazole ring acting as hydrogen bond acceptors (e.g., C–H···N). acs.org

π–π Stacking: The aromatic phenyl and tetrazole rings can stack on top of each other, an interaction that is crucial for stabilizing layered structures. iucr.org

Fluorine Interactions: The fluorine atom of the 3-fluorophenyl group can participate in weak interactions, such as C–H···F hydrogen bonds, which further direct the supramolecular assembly. scirp.orgacs.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within a crystal structure, providing insight into how molecules assemble. scirp.orgresearchgate.net

Table 2: Potential Non-Covalent Interactions in the Supramolecular Assembly of this compound

| Interaction Type | Description | Participating Moieties |

|---|---|---|

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom. | C–H···N, with tetrazole nitrogens as acceptors. acs.orgnih.gov |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Phenyl-phenyl, tetrazole-tetrazole, or phenyl-tetrazole ring stacking. iucr.orgresearchgate.net |

| Fluorine Contacts | Weak interactions involving the electronegative fluorine atom. | C–H···F hydrogen bonds. scirp.orgacs.org |

Catalytic Applications of Metal-Tetrazole Frameworks

While metal-organic frameworks (MOFs) are widely studied for their catalytic potential, research specifically detailing the catalytic use of frameworks constructed from this compound is not prominently documented. However, the broader field of metal-tetrazole chemistry shows significant activity in catalysis, particularly in the synthesis of tetrazoles themselves.

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organonitrile with an azide (B81097) source, a reaction often catalyzed by a transition metal complex. rsc.orgacs.org This "click chemistry" approach is valued for its efficiency and high yields. researchgate.net

Cobalt Catalysis: A cobalt(II) complex with a tetradentate ligand has been shown to be an efficient homogeneous catalyst for the [3+2] cycloaddition of sodium azide to various aryl nitriles, producing the corresponding tetrazoles in high yields under mild conditions. acs.org

Copper Catalysis: A nanomagnetic heterogeneous catalyst, [Fe₃O₄@TAM-Schiff-base-Cu(II)], has been successfully used for the synthesis of a range of 5-substituted-1H-tetrazoles. rsc.org This catalyst is easily recoverable using a magnet, highlighting an advantage of heterogeneous systems. rsc.org

These examples demonstrate that metal complexes are effective catalysts for forming the tetrazole ring. While these studies focus on synthesizing tetrazoles rather than using pre-formed metal-tetrazole frameworks as catalysts for other reactions, they underscore the strong interaction between metal ions and the components of the tetrazole ring system, which is the fundamental basis for potential catalytic activity in metal-tetrazole frameworks.

Materials Science and Advanced Functional Materials Research

Energetic Materials Research (Theoretical and Structural Aspects)

Energetic materials are substances that store a high amount of chemical energy. taylorandfrancis.com The field increasingly seeks materials that offer a balance of high performance and low sensitivity to accidental detonation. researchgate.netwiley-vch.de Tetrazole derivatives are a significant class of such compounds due to their high nitrogen content and the stability of their gaseous decomposition products, like N₂ gas. azaruniv.ac.irresearchgate.net

From a structural standpoint, the planarity and the dihedral angle between the tetrazole and phenyl rings are critical. In a related compound, 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole, the dihedral angle between the two rings is 17.2°. nih.gov A similar non-coplanar arrangement would be expected for 1-(3-Fluorophenyl)tetrazole, which can affect the crystal packing and, consequently, the material's density—a key parameter in detonation performance calculations. wiley-vch.de The fluorine atom can introduce specific intermolecular interactions, such as hydrogen bonding (C-H···F) or dipole-dipole interactions, which can further influence the crystal density and sensitivity of the material. Theoretical calculations, typically using density functional theory (DFT), are essential for predicting properties like heat of formation and detonation velocity for novel compounds. researchgate.net However, dedicated theoretical studies detailing these specific energetic parameters for this compound are not documented in the surveyed scientific papers.

Optoelectronic Applications of Tetrazole Derivatives

The search for new organic materials for optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), is a burgeoning area of research. cas.cn The key to these materials is often a "push-pull" architecture, where electron-donating and electron-accepting groups are linked by a π-conjugated system, facilitating intramolecular charge transfer (ICT). semanticscholar.org

While research into the specific optoelectronic properties of this compound is limited, studies on analogous compounds provide insight into the potential role of the tetrazole moiety. Research has shown that a tetrazole ring can serve as a conjugative π-linker between donor and acceptor groups, which is a foundational requirement for optoelectronic activity. semanticscholar.org In one instance, the isomer 5-(3-fluorophenyl)-1H-tetrazole was named in a patent as a potential hole-transporting material for OLEDs, though detailed performance studies are not publicly available. smolecule.com

The optical properties of a material, such as its refractive index and absorption spectrum, are crucial for its application in optoelectronics. For push-pull tetrazole systems, absorption and emission spectra are highly dependent on the nature of the substituent groups and the polarity of the solvent. semanticscholar.org For example, a study on 2,5-disubstituted push-pull tetrazoles found that the longest wavelength absorption band is associated with an intramolecular charge transfer (ICT). semanticscholar.org

No experimental data for the refractive index or specific absorption characteristics of this compound have been found in the reviewed literature. Such investigations would be necessary to determine its suitability for optoelectronic applications and would typically involve UV-visible spectroscopy and computational studies to understand the electronic transitions.

Polymer Chemistry Applications (e.g., Integration into Functional Polymers)

Tetrazole-containing polymers are of interest primarily as energetic binders in propellant and explosive formulations or as precursors for nitrogen-rich carbon materials. azaruniv.ac.iruni-muenchen.de The integration of tetrazole units into a polymer backbone can significantly increase the nitrogen content and energy density of the material. researchgate.net Common methods for creating such polymers involve the polymerization of vinyl-substituted tetrazoles or the chemical modification of existing polymers, such as polyacrylonitrile, to introduce tetrazole rings. azaruniv.ac.ir

There is no information in the available scientific literature regarding the synthesis or application of polymers functionalized specifically with this compound. Research in this area has focused on monomers like 5-vinyltetrazole to create polymers such as poly(5-vinyltetrazole). azaruniv.ac.ir The synthesis of a polymer incorporating this compound would likely require the initial synthesis of a polymerizable derivative, for instance, by introducing a vinyl or other reactive group onto the phenyl ring, a process not currently described in the reviewed literature.

Emerging Research Trends and Future Prospects

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Key Applications of AI/ML in Tetrazole Discovery:

| Application Area | Description | Potential Impact |

| Virtual Screening | Rapidly screens large libraries of virtual compounds to identify potential hits. acs.org | Reduces the number of compounds needing physical synthesis and testing. |

| QSAR Modeling | Develops quantitative structure-activity relationship models to predict biological activity. github.io | Guides the design of more potent and selective compounds. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Helps in early identification of candidates with favorable pharmacokinetic profiles. |

| Generative Chemistry | Designs novel molecular structures with desired properties. pharmaceutical-technology.com | Expands the chemical space for new drug candidates. |

| Retrosynthetic Analysis | Predicts synthetic routes for target molecules. | Facilitates more efficient chemical synthesis. |

High-Throughput Screening Methodologies for Mechanistic Elucidation (General)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. nih.gov For tetrazole-based compounds, HTS is crucial for building extensive libraries and identifying initial "hits" for further development. acs.org

The development of diverse compound libraries is essential for the success of HTS campaigns. nih.gov Multicomponent reactions (MCRs), such as the Ugi tetrazole synthesis, are particularly valuable in this context as they allow for the rapid and efficient generation of a wide variety of tetrazole derivatives from simple starting materials. acs.orgrug.nl This diversity increases the probability of finding a compound with the desired biological activity.

Once a hit is identified, HTS methodologies can also be employed to elucidate its mechanism of action. This can involve screening the compound against a panel of related targets or using cell-based assays to observe its effects on cellular pathways. The data generated from these screens, often analyzed using sophisticated software, provides valuable insights into how the compound exerts its biological effect. rsc.org

Sustainable Chemistry Approaches in Tetrazole Synthesis and Application

The principles of green and sustainable chemistry are increasingly influencing the synthesis and application of chemical compounds, including tetrazoles. bohrium.combenthamdirect.com The goal is to develop processes that are more environmentally friendly, safer, and more efficient. jchr.org

Traditional methods for synthesizing tetrazoles often involve the use of toxic reagents, such as hydrazoic acid or tin compounds, and require harsh reaction conditions. tandfonline.com Modern research focuses on developing greener alternatives. bohrium.combenthamdirect.com This includes the use of less hazardous reagents, environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400), and the development of catalytic systems that can be reused. researchgate.netbohrium.com

Multicomponent reactions (MCRs) are a prime example of a green chemistry approach, as they are often atom-economical, meaning that most of the atoms from the starting materials are incorporated into the final product, reducing waste. bohrium.com The use of nanocatalysts is another promising area, offering high yields and shorter reaction times under milder conditions. bohrium.com These sustainable practices not only reduce the environmental impact of chemical synthesis but can also lead to more cost-effective and scalable production methods. jchr.org

Key Green Chemistry Strategies in Tetrazole Synthesis:

| Strategy | Description |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, ionic liquids, or bio-based solvents. researchgate.net |

| Catalysis | Employing reusable catalysts, such as nanocatalysts or solid-supported catalysts, to improve efficiency and reduce waste. jchr.orgbohrium.com |

| Multicomponent Reactions (MCRs) | Combining multiple starting materials in a single step to increase atom economy and reduce the number of synthetic steps. bohrium.com |

| Alternative Energy Sources | Utilizing microwave or ultrasound irradiation to accelerate reactions and reduce energy consumption. bohrium.com |

| Avoidance of Toxic Reagents | Developing synthetic routes that avoid the use of highly toxic or explosive substances like hydrazoic acid and organotin compounds. jchr.orgtandfonline.com |

Q & A

Q. What analytical challenges arise in detecting trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.